ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 5-benzyl-3-bromo-2-hydroxybenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{ (2E)-2-{3-[(4-methoxybenzoyl)oxy]benzylidene}hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydroxyphenyl group, in particular, contributes to its versatility in various chemical reactions and its potential as a therapeutic agent .
Properties
Molecular Formula |
C25H24BrNO3S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H24BrNO3S/c1-2-30-25(29)22-19-10-6-7-11-21(19)31-24(22)27-15-18-13-17(14-20(26)23(18)28)12-16-8-4-3-5-9-16/h3-5,8-9,13-15,28H,2,6-7,10-12H2,1H3/b27-15+ |
InChI Key |
ZMFBMILNIMSNTI-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O |
Origin of Product |
United States |
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